molecular formula C25H29NO6 B6478844 (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 887213-70-9

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6478844
CAS No.: 887213-70-9
M. Wt: 439.5 g/mol
InChI Key: SIOISJNDIHEXHR-JAIQZWGSSA-N
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Description

This compound belongs to the benzofuran-3-one family, characterized by a bicyclic core structure with a ketone group at position 2. The 4-methylpiperidin-1-ylmethyl group at position 7 introduces a basic nitrogen, enhancing solubility and interaction with biological targets. Its 6-hydroxy group may facilitate hydrogen bonding or metabolic conjugation.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-15-7-9-26(10-8-15)14-18-19(27)6-5-17-23(28)20(32-24(17)18)11-16-12-21(29-2)25(31-4)22(13-16)30-3/h5-6,11-13,15,27H,7-10,14H2,1-4H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOISJNDIHEXHR-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O5C_{24}H_{29}N_{3}O_{5}, indicating the presence of multiple functional groups that contribute to its biological activity. The structure features a benzofuran core, hydroxyl groups, and a piperidine moiety, which are crucial for its interaction with biological targets.

Property Details
Molecular Formula C₁₈H₁₉N₃O₂
Molecular Weight 329.43 g/mol
IUPAC Name This compound
CAS Number Not available

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells . The introduction of methoxy and hydroxyl groups enhances the compound's ability to interact with cellular targets involved in cancer progression.

Neuroprotective Effects

The piperidine moiety in this compound has been associated with neuroprotective effects. Compounds containing piperidine have been shown to exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Studies indicate that similar compounds can scavenge free radicals effectively and reduce oxidative damage in cellular models . This property is crucial for preventing cellular damage associated with aging and chronic diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps include:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Hydroxyl and piperidine groups are introduced via nucleophilic substitution reactions.
  • Final Coupling : The trimethoxyphenyl group is added through condensation reactions.

These synthetic routes require careful optimization of reaction conditions to achieve high yields and purity.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Tubulin Inhibition : A focused library screening revealed that certain benzofuran derivatives exhibit selective inhibition of tubulin polymerization in cancer cells while sparing normal cells .
  • Neuroprotective Screening : Compounds with similar structures demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal death .
  • Antioxidant Assays : Comparative studies showed that derivatives of benzofuran exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Key Benzofuran-3-one Derivatives
Compound Name Substituents at Position 2 Substituents at Position 6 Substituents at Position 7 Configuration
Target Compound (3,4,5-trimethoxyphenyl)methylidene Hydroxy (4-methylpiperidin-1-yl)methyl 2Z
(2Z)-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one (2,4,5-trimethoxyphenyl)methylidene Hydroxy None 2Z
(2Z)-2-[(3-fluorophenyl)methylidene]-6-[(2-methylprop-2-enoxy)]-1-benzofuran-3-one (3-fluorophenyl)methylidene 2-methylprop-2-enoxy None 2Z

Key Observations :

  • Position 2 Substitutions : The target compound’s 3,4,5-trimethoxyphenyl group offers symmetrical methoxy substitutions, which may enhance π-π stacking with aromatic residues in enzymes compared to the asymmetrical 2,4,5-trimethoxy or electron-withdrawing 3-fluoro substituents in analogs .
  • Position 6 Substitutions : The hydroxy group in the target compound contrasts with the allyloxy group in , affecting hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

Table 3: Comparative Physicochemical Analysis
Property Target Compound
Molecular Weight ~443.5 g/mol ~372.4 g/mol ~368.4 g/mol
LogP (Predicted) 2.8–3.5 2.1–2.7 2.9–3.4
Hydrogen Bond Donors 1 (OH) 1 (OH) 0
Hydrogen Bond Acceptors 8 7 6
Solubility (mg/mL) <0.1 (aqueous) <0.1 (aqueous) 0.05–0.1 (aqueous)

Key Observations :

  • The target compound’s higher molecular weight and logP suggest superior lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.
  • The absence of hydrogen bond donors in may reduce polar interactions with biological targets compared to the hydroxy-bearing target compound and .

Q & A

Q. What are the established synthetic routes for (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or ketones under acidic or basic conditions.
  • Step 2 : Introduction of the 4-methylpiperidinylmethyl group via nucleophilic substitution or reductive amination, using reagents like formaldehyde and 4-methylpiperidine.
  • Step 3 : Condensation of the 3,4,5-trimethoxyphenylmethylidene group using a Wittig or Knoevenagel reaction. Solvents such as DMF or THF and catalysts like NaH or K₂CO₃ are often employed to optimize yields .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray Diffraction (XRD) : Determines the 3D molecular geometry, confirming the Z-configuration of the methylidene group .
  • FTIR and NMR : FTIR identifies functional groups (e.g., hydroxyl, carbonyl), while ¹H/¹³C NMR resolves substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Combining these methods ensures accurate structural assignment .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinases, oxidoreductases).
  • Cellular viability assays : Use cancer or microbial cell lines to assess cytotoxicity or antimicrobial activity.
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to evaluate target affinity. Positive controls and dose-response curves are critical for reliability .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-methylpiperidinylmethyl group?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine derivative.
  • Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation.
  • Catalytic additives : Use iodide salts (e.g., KI) to accelerate SN2 reactions. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Orthogonal assays : Validate results using unrelated techniques (e.g., SPR alongside enzymatic assays).
  • Stability testing : Assess compound degradation under assay conditions (e.g., pH, temperature) via HPLC.
  • Batch variability analysis : Compare synthetic batches using NMR and mass spectrometry to rule out impurities .

Q. What computational strategies are effective for predicting the compound’s electronic and optical properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking). Software like Gaussian or Schrödinger Suite is standard for these analyses .

Q. What experimental protocols mitigate stability issues during long-term storage?

  • Storage conditions : Use amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Lyophilization : Convert to a stable powder form if solubility permits.
  • Periodic stability checks : Monitor via HPLC and FTIR every 3–6 months .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,4,5-trimethoxyphenyl group?

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., mono-/dimethoxy, halogenated).
  • Biological testing : Compare analogs in assays targeting tubulin polymerization (trimethoxyphenyl is common in antimitotics).
  • Molecular modeling : Correlate substituent electronic effects (e.g., Hammett constants) with activity .

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